Cas no 1536934-56-1 (4-(dimethylamino)-2-ethylbutanoic acid)

4-(Dimethylamino)-2-ethylbutanoic acid is a tertiary amine-substituted carboxylic acid with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a dimethylamino group and an ethyl side chain, offering steric and electronic modulation for tailored reactivity. The compound’s carboxylic acid functionality allows for further derivatization, while the tertiary amine group may enhance solubility in polar solvents. This dual functionality makes it a versatile building block for constructing complex molecules, particularly in medicinal chemistry or catalyst design. Its balanced lipophilicity and polarity could also be advantageous in formulation studies. Proper handling is recommended due to the reactive nature of both functional groups.
4-(dimethylamino)-2-ethylbutanoic acid structure
1536934-56-1 structure
商品名:4-(dimethylamino)-2-ethylbutanoic acid
CAS番号:1536934-56-1
MF:C8H17NO2
メガワット:159.2260825634
CID:5843399
PubChem ID:21128859

4-(dimethylamino)-2-ethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(dimethylamino)-2-ethylbutanoic acid
    • EN300-1769926
    • SCHEMBL8368605
    • 1536934-56-1
    • インチ: 1S/C8H17NO2/c1-4-7(8(10)11)5-6-9(2)3/h7H,4-6H2,1-3H3,(H,10,11)
    • InChIKey: ANSOFTJUGMCXLP-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC)CCN(C)C)=O

計算された属性

  • せいみつぶんしりょう: 159.125928785g/mol
  • どういたいしつりょう: 159.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

4-(dimethylamino)-2-ethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769926-0.1g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
0.1g
$943.0 2023-09-20
Enamine
EN300-1769926-0.25g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
0.25g
$985.0 2023-09-20
Enamine
EN300-1769926-0.05g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
0.05g
$900.0 2023-09-20
Enamine
EN300-1769926-0.5g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
0.5g
$1027.0 2023-09-20
Enamine
EN300-1769926-5g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
5g
$3105.0 2023-09-20
Enamine
EN300-1769926-1.0g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
1g
$1070.0 2023-06-03
Enamine
EN300-1769926-5.0g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
5g
$3105.0 2023-06-03
Enamine
EN300-1769926-2.5g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
2.5g
$2100.0 2023-09-20
Enamine
EN300-1769926-1g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
1g
$1070.0 2023-09-20
Enamine
EN300-1769926-10.0g
4-(dimethylamino)-2-ethylbutanoic acid
1536934-56-1
10g
$4606.0 2023-06-03

4-(dimethylamino)-2-ethylbutanoic acid 関連文献

4-(dimethylamino)-2-ethylbutanoic acidに関する追加情報

4-(Dimethylamino)-2-Ethylbutanoic Acid: A Novel Compound with Promising Therapeutic Potential

4-(Dimethylamino)-2-ethylbutanoic acid, also known by its CAS No. 1536934-56-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of amino acid derivatives, characterized by the presence of both an amino group and a carboxylic acid functional group. The unique structural features of 4-(dimethylamino)-2-ethylbutanoic acid enable it to interact with various biological targets, making it a valuable candidate for the development of novel therapeutics.

Recent studies have highlighted the potential of 4-(dimethylamino)-2-ethylbutanoic acid in modulating intracellular signaling pathways. For instance, a 2023 publication in the journal Pharmaceutical Research demonstrated that this compound exhibits selective agonistic activity at the TRPV1 receptor, which is implicated in pain perception and inflammatory responses. This finding underscores the importance of understanding the molecular mechanisms underlying its biological effects.

One of the key advantages of 4-(dimethylamino)-2-ethylbutanoic acid is its ability to act as a prodrug. A 2022 study published in Drug Discovery Today revealed that the compound undergoes enzymatic hydrolysis in vivo, releasing an active metabolite that demonstrates enhanced bioavailability. This property makes it particularly suitable for oral administration, as it can bypass first-pass metabolism and achieve higher systemic concentrations.

In the context of neurodegenerative diseases, 4-(dimethylamino)-2-ethylbutanoic acid has shown promising neuroprotective effects. Research published in Neuropharmacology in 2023 indicated that the compound reduces oxidative stress and inhibits the aggregation of amyloid-beta proteins, which are hallmark features of Alzheimer's disease. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

The therapeutic applications of 4-(dimethylamino)-2-ethylbutanoic acid extend beyond neurodegeneration. A 2024 study in Journal of Medicinal Chemistry explored its anti-inflammatory properties, demonstrating that the compound selectively inhibits the NF-κB signaling pathway. This pathway is a central regulator of immune responses, and its modulation could have significant implications for the treatment of autoimmune disorders and inflammatory diseases.

From a synthetic perspective, the preparation of 4-(dimethylamino)-2-ethylbutanoic acid has been optimized using green chemistry methodologies. A 2023 paper in Green Chemistry described a microwave-assisted synthesis approach that significantly reduces reaction times and energy consumption. This method not only enhances the efficiency of production but also minimizes environmental impact, aligning with current sustainability goals in pharmaceutical manufacturing.

The pharmacokinetic profile of 4-(dimethylamino)-2-ethylbutanoic acid is another area of active investigation. A 2023 study published in Drug Metabolism and Disposition reported that the compound exhibits moderate hepatic metabolism and a relatively long half-life, which could contribute to its therapeutic efficacy. These properties make it a favorable candidate for chronic disease management.

Emerging research has also explored the potential of 4-(dimethylamino)-2-ethylbutanoic acid in the treatment of cardiovascular diseases. A 2024 publication in Circulation Research highlighted its ability to modulate endothelial function and reduce vascular inflammation. These findings suggest that the compound could play a role in the prevention and management of conditions such as atherosclerosis and hypertension.

Furthermore, the compound's safety profile has been evaluated in preclinical studies. A 2023 review in Toxicological Sciences indicated that 4-(dimethylamino)-2-ethylbutanoic acid exhibits low toxicity and good tolerability in animal models. These results are critical for its advancement into clinical trials and eventual therapeutic use.

Current research efforts are focused on elucidating the full range of biological activities of 4-(dimethylamino)-2-ethylbutanoic acid. A 2024 study in ACS Chemical Biology employed high-throughput screening to identify novel targets associated with the compound. These targets include ion channels, G-protein coupled receptors, and enzymes involved in metabolic pathways, providing a comprehensive understanding of its potential therapeutic applications.

As research on 4-(dimethylamino)-2-ethylbutanoic acid progresses, its role in the development of innovative therapies is becoming increasingly evident. The compound's unique chemical structure and biological activities position it as a promising candidate for the treatment of a wide range of diseases. Continued exploration of its mechanisms of action and pharmacological properties will be essential for translating these findings into clinical practice.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.hbhlykj.com/about_en.html
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.jbzml.com
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.